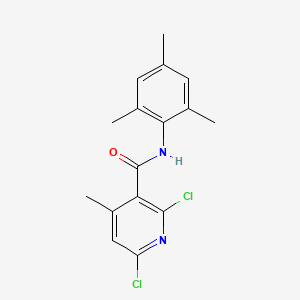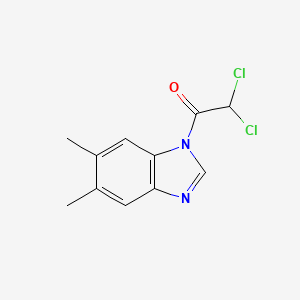
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole, also known as DMBI, is a benzimidazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DMBI is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with o-phenylenediamine.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as DNA topoisomerase II and reverse transcriptase. DNA topoisomerase II is an enzyme that is involved in DNA replication and transcription, while reverse transcriptase is an enzyme that is involved in the replication of retroviruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the replication of several viruses and exhibit antibacterial activity against several strains of bacteria. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its potential pharmacological properties, which make it a promising candidate for drug development. This compound is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its pharmacological properties.
Direcciones Futuras
There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-1H-benzimidazole. One direction is to further investigate its potential pharmacological properties, particularly its anticancer, antiviral, and antibacterial activities. Another direction is to study the mechanism of action of this compound in more detail, which could help to identify potential targets for drug development. In addition, future studies could focus on improving the solubility of this compound in water, which would make it more useful for certain experiments.
Métodos De Síntesis
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with o-phenylenediamine. The first step involves the activation of 2,6-dimethoxybenzoic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding acyl chloride. The acyl chloride is then reacted with o-phenylenediamine in the presence of triethylamine to form this compound. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2,6-dimethoxybenzoyl)-1H-benzimidazole has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. In addition, this compound has been found to exhibit antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-5-9-14(21-2)15(13)16(19)18-10-17-11-6-3-4-7-12(11)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCFOMLCAQSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)


![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)

![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)





![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)